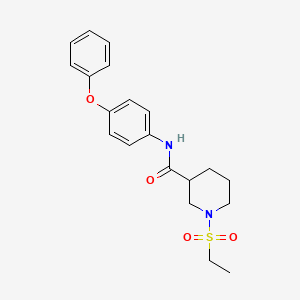![molecular formula C20H25N3O3S B5323361 N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5323361.png)
N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, also known as N-(4-(4-(2-phenylethyl)piperazin-1-yl)benzenesulfonyl)acetamide or PSB-603, is a small molecule inhibitor of the serine protease HtrA2/Omi. It has been found to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and ischemia-reperfusion injury.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves the inhibition of the serine protease HtrA2/Omi. This inhibition leads to the accumulation of misfolded proteins, which in turn triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. This response ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce ER stress and activate the UPR. It has also been found to inhibit the activity of HtrA2/Omi, which is involved in the regulation of cell death and survival.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide in lab experiments include its ability to selectively inhibit the activity of HtrA2/Omi. This allows for the study of the role of this protease in various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
Some future directions for the study of N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide include its potential therapeutic applications in cancer, neurodegenerative disorders, and ischemia-reperfusion injury. Further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity. Additionally, the role of HtrA2/Omi in various diseases needs to be further studied to determine the potential therapeutic applications of this compound(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide.
Synthesis Methods
The synthesis of N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves the reaction of 4-aminobenzenesulfonamide with 4-(2-phenylethyl)piperazine in the presence of acetic anhydride. The resulting intermediate is then treated with acetic acid to yield the final product.
Scientific Research Applications
N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of HtrA2/Omi, a serine protease that is involved in the regulation of cell death and survival. This inhibition has been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and ischemia-reperfusion injury.
properties
IUPAC Name |
N-[4-[4-(2-phenylethyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-17(24)21-19-7-9-20(10-8-19)27(25,26)23-15-13-22(14-16-23)12-11-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXOCVNCQUTKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylmethyl)-2-ethoxyphenyl]methanol](/img/structure/B5323300.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5323316.png)
![1-allyl-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B5323319.png)
![3-(1,3-benzodioxol-5-yl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acrylamide](/img/structure/B5323327.png)

![2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5323335.png)

![N~4~-isopropyl-7-[(4-methyl-4-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5323344.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5323350.png)
![5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5323369.png)
![methyl {2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5323370.png)
![1-allyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5323380.png)
